![molecular formula C20H18ClN3O2 B2799547 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-21-6](/img/structure/B2799547.png)

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

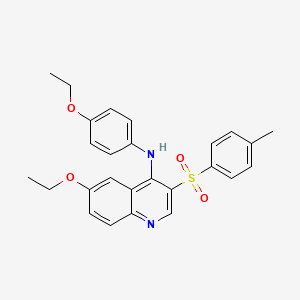

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a chemical compound that has gained significant attention in scientific research. This compound is also known as WAY-100635 and belongs to the class of piperazine derivatives. It is a selective antagonist of the serotonin 5-HT1A receptor and has been extensively studied for its potential applications in various fields.

Scientific Research Applications

HIV-1 Attachment Inhibition

This compound has been identified as part of a class of potent inhibitors of HIV-1 attachment, highlighting its potential in interfering with the interaction between the viral gp120 and the host cell receptor CD4. The structure-activity relationship studies suggest that the piperazine ring is a critical element of the pharmacophore, facilitating the effective positioning of other functional groups to block viral entry (Tao Wang et al., 2009).

Anticonvulsant Activity

Several derivatives of the compound have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. It was found that modifications, especially the introduction of an aromatic area to the compound's structure, could yield compounds with significant anticonvulsant activity, potentially offering new therapeutic options for epilepsy treatment (J. Obniska, K. Kamiński, E. Tatarczyńska, 2006).

Anticancer Activity

Compounds derived from 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione have been synthesized and investigated for their potential anticancer activities. Notably, derivatives have shown promising antiproliferative effects against breast cancer cells, indicating the compound's relevance in developing new anticancer therapies (L. Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

Derivatives of this compound have also been designed and synthesized, showing moderate to significant antibacterial and antifungal activities in vitro. This suggests a potential application in treating infections caused by resistant microbial strains (Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010).

Antitumor and Antimicrobial Properties

Furthermore, new derivatives have been developed with enhanced biological activity, including antitumor and antimicrobial effects. These compounds have been evaluated for their binding interactions and effects on cancer and microbial cells, offering insights into the development of novel therapeutic agents (Jun Jiang, Feng Xu, Han-gui Wu, 2016).

properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)20(26)19(25)17-13-22-18-7-2-1-6-16(17)18/h1-7,12-13,22H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUWMWJRWLYLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2799469.png)

![4-Methylbenzyl 4-{[3-(trifluoromethyl)benzyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2799470.png)

![ethyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2799474.png)

![Methyl 2-amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2799477.png)

![2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![5-(Thiophen-2-yl)-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2799483.png)